

2-(2-Chloro-4-nitrophenoxy)acetamide: Technical Profile & Synthetic Utility

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Compound of Interest

Compound Name:	2-(2-Chloro-4-nitrophenoxy)acetamide
CAS No.:	804505-18-8
Cat. No.:	B1352196

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Executive Summary

2-(2-Chloro-4-nitrophenoxy)acetamide (CAS: 804505-18-8) is a specialized organic building block belonging to the class of phenoxyacetamides.^[1] Characterized by a robust ether linkage connecting a chlorinated nitrobenzene ring to an acetamide moiety, this compound serves as a critical scaffold in the synthesis of agrochemicals (specifically protoporphyrinogen oxidase inhibitors) and pharmaceutical intermediates. Its structural duality—offering both an electrophilic nitro group for reduction and a hydrolyzable amide for acid/base functionalization—makes it a versatile candidate for orthogonal synthetic strategies.

Chemical Identity & Properties

The following data consolidates the physicochemical profile of the target compound.

Property	Specification
CAS Number	804505-18-8
IUPAC Name	2-(2-Chloro-4-nitrophenoxy)acetamide
Molecular Formula	C ₈ H ₇ ClN ₂ O ₄
Molecular Weight	230.61 g/mol
Structure Description	2-Chloro-4-nitrophenol ether linked to an acetamide side chain.[1]
SMILES	<chem>NC(=O)COC1=C(Cl)C=C(C=C1)=O</chem>
InChI Key	InChI=1S/C8H7ClN2O4/c9-6-3-5(11(13)14)1-2-7(6)15-4-8(10)12
Appearance	Off-white to pale yellow solid (Typical)
Solubility	Soluble in DMSO, DMF, Acetone; Sparingly soluble in Water.[2]

Synthetic Methodology

The synthesis of **2-(2-Chloro-4-nitrophenoxy)acetamide** follows a classic Williamson Ether Synthesis pathway. This nucleophilic substitution reaction is favored due to the enhanced acidity of the phenol (increased by the electron-withdrawing nitro and chloro groups) and the high reactivity of the

-chloroacetamide.

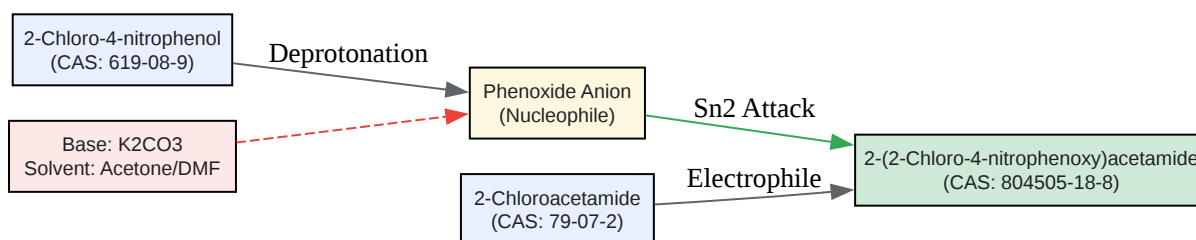
Reaction Mechanism

The process involves the deprotonation of 2-Chloro-4-nitrophenol by a weak base (Potassium Carbonate) to generate the phenoxide anion. This nucleophile then attacks the

-carbon of 2-Chloroacetamide, displacing the chloride ion via an S_N2 mechanism.

Synthetic Workflow Diagram

The following diagram illustrates the reaction logic and process flow.



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Figure 1: Reaction pathway for the synthesis of **2-(2-Chloro-4-nitrophenoxy)acetamide** via Williamson Ether Synthesis.

Experimental Protocol

Note: This protocol is derived from standard methodologies for phenoxyacetamide synthesis.

Reagents:

- 2-Chloro-4-nitrophenol (1.0 eq)[2]
- 2-Chloroacetamide (1.1 eq)[2]
- Potassium Carbonate (K₂CO₃) (anhydrous, 1.5 eq)
- Potassium Iodide (KI) (catalytic amount, 0.1 eq - optional Finkelstein catalyst)
- Solvent: Acetone (reagent grade) or DMF (for higher temperature).

Step-by-Step Procedure:

- Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Chloro-4-nitrophenol (10 mmol) in Acetone (30 mL).
- Deprotonation: Add K₂CO₃ (15 mmol) to the solution. Stir at room temperature for 15 minutes. The mixture may change color (yellow/orange) indicating phenoxide formation.
- Addition: Add 2-Chloroacetamide (11 mmol) and catalytic KI (1 mmol) to the suspension.

- Reflux: Heat the mixture to reflux (approx. 56°C for Acetone) and stir vigorously for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
- Workup:
 - Cool the reaction mixture to room temperature.
 - Filter off the inorganic salts (KCl, excess K_2CO_3).
 - Evaporate the solvent under reduced pressure.
- Purification:
 - The crude residue is typically a solid.
 - Recrystallize from Ethanol or an Ethanol/Water mixture to yield the pure product.
 - Dry in a vacuum oven at 50°C.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be confirmed.

Technique	Expected Signals	Interpretation
^1H NMR (DMSO- d_6)	δ 4.6–4.8 ppm (s, 2H)	-O-CH ₂ -CO- methylene protons. Distinctive singlet shifted downfield by oxygen.
δ 7.2–8.3 ppm (m, 3H)	Aromatic protons. Pattern depends on coupling (d, dd) typical of 1,2,4-substitution.	
δ 7.4, 7.8 ppm (br s, 2H)	-NH ₂ amide protons. Broad singlets, exchangeable with D ₂ O.	
IR Spectroscopy	1650–1690 cm^{-1}	C=O stretch (Amide I band).
1340 & 1520 cm^{-1}	N-O stretch (Nitro group, symmetric/asymmetric).	
3100–3400 cm^{-1}	N-H stretch (Primary amide doublet).	
Mass Spectrometry	m/z 230/232	[M] ⁺ . Characteristic 3:1 ratio for Chlorine isotope pattern ($^{35}\text{Cl}/^{37}\text{Cl}$).

Applications & Utility

This compound is primarily utilized as an intermediate rather than a final active pharmaceutical ingredient (API). Its utility lies in its "orthogonal" functional groups.

Synthetic Scaffold for Agrochemicals

Phenoxyacetamides are structural analogs to auxin-mimic herbicides (like 2,4-D derivatives) and PPO inhibitors.

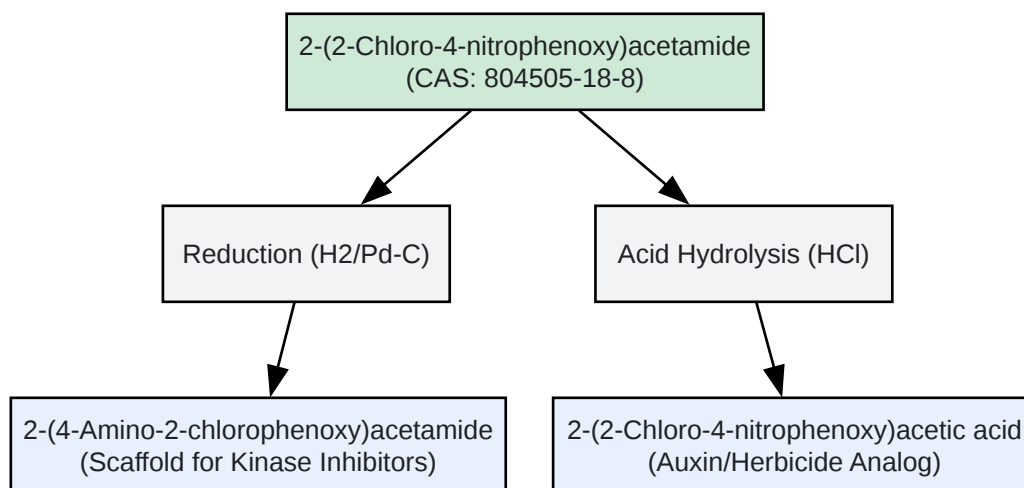
- Pathway: The amide group can be dehydrated to a nitrile (using POCl₃) or hydrolyzed to a carboxylic acid.

- Target: Synthesis of substituted diphenylethers used in herbicides (e.g., analogs of Fluorodifen).

Pharmaceutical Building Block

The nitro group provides a gateway to aniline derivatives without affecting the amide linkage.

- Reduction: Catalytic hydrogenation ($H_2/Pd-C$) or chemical reduction (Fe/NH_4Cl) yields 2-(4-amino-2-chlorophenoxy)acetamide.
- Coupling: The resulting amine can be coupled with sulfonyl chlorides or acyl chlorides to generate sulfonamide antibiotics or amide-linked kinase inhibitors.



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Figure 2: Divergent synthetic utility of the core scaffold.

Safety & Handling (SDS Summary)

Signal Word:WARNING

Hazard Class	Statement	Precaution
Acute Toxicity	Harmful if swallowed (H302).	Wash hands thoroughly after handling. Do not eat/drink when using.
Skin Irritation	Causes skin irritation (H315).	Wear protective gloves (Nitrile).
Eye Irritation	Causes serious eye irritation (H319).	Wear eye protection/face shield.
STOT-SE	May cause respiratory irritation (H335).	Use only outdoors or in a well-ventilated area (Fume hood).

Storage: Store in a cool, dry place. Keep container tightly closed. Incompatible with strong oxidizing agents.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 51368 (Related Structure: Acetamide derivatives). Retrieved February 2, 2026, from [\[Link\]](#)
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Reference for standard Williamson Ether Synthesis protocols).

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Sources

- [1. documents.thermofisher.com \[documents.thermofisher.com\]](https://documents.thermofisher.com)
- [2. Acetamide, N-\[4-chloro-2-\[2-\(2-chloro-4-nitrophenyl\)diazanyl\]-5-\[\(2-hydroxypropyl\)amino\]phenyl\]- | C17H17Cl2N5O4 | CID 51368 - PubChem](#)

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